molecular formula C22H12ClF2N3 B2653379 1-(3-chlorophenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901044-09-5

1-(3-chlorophenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2653379
CAS No.: 901044-09-5
M. Wt: 391.81
InChI Key: DINGIVBHWIRNLI-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a synthetic small molecule belonging to the pyrazolo[4,3-c]quinoline chemical class, provided for research use by the scientific community. This compound is of significant interest in medicinal chemistry and pharmacological research, particularly in the study of inflammation and related pathways. Compounds based on the pyrazolo[4,3-c]quinoline scaffold have been reported in scientific literature to exhibit potent anti-inflammatory properties through the inhibition of inducible nitric oxide synthase (iNOS) . The core structure is a fused heterocyclic system, and its derivatives are frequently explored for their diverse biological activities . The specific substitutions on this core structure, including the 3-chlorophenyl, difluoro, and phenyl groups, are designed to modulate the compound's physicochemical properties, binding affinity, and selectivity. Researchers can utilize this compound as a key intermediate in synthetic chemistry or as a pharmacological tool to investigate iNOS-mediated signaling and other cellular processes. This product is intended for research and development purposes in a laboratory setting. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions, consulting the relevant safety data sheet (SDS) before use.

Properties

IUPAC Name

1-(3-chlorophenyl)-6,8-difluoro-3-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12ClF2N3/c23-14-7-4-8-16(9-14)28-22-17-10-15(24)11-19(25)21(17)26-12-18(22)20(27-28)13-5-2-1-3-6-13/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DINGIVBHWIRNLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C3=C4C=C(C=C(C4=NC=C32)F)F)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12ClF2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the Povarov reaction, which is an imino-Diels-Alder reaction, can be used to synthesize quinoline derivatives . This reaction typically involves the condensation of aniline and ethyl glyoxalate, followed by cyclization to form the quinoline core.

Industrial Production Methods

Industrial production of quinoline derivatives often involves the use of metal-catalyzed reactions, microwave-assisted reactions, and phase-transfer catalysis . These methods offer advantages such as higher yields, shorter reaction times, and improved selectivity. For instance, microwave-assisted synthesis can significantly reduce reaction times while maintaining high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the halogenated positions of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce the corresponding amines or alcohols.

Scientific Research Applications

Biological Activities

1-(3-Chlorophenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline exhibits a range of biological activities that make it a candidate for drug development:

Anticancer Activity

Research indicates that derivatives of pyrazoloquinolines possess significant anticancer properties. Studies have shown that these compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, compounds similar to this compound have been tested against breast cancer and leukemia cells, demonstrating promising results in vitro .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against a variety of pathogens. It has shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Anti-inflammatory Effects

Pyrazoloquinolines are known for their anti-inflammatory properties. The compound may inhibit inflammatory mediators such as cytokines and prostaglandins, making it a potential therapeutic agent for conditions like arthritis and other inflammatory diseases .

Material Science Applications

Beyond biological applications, this compound has potential uses in material science:

Optical Brighteners

The compound can be utilized as an optical brightener in textiles. Its ability to absorb ultraviolet light and re-emit it as visible light enhances the brightness of fabrics treated with it . This application is particularly valuable in the textile industry where aesthetic appeal is crucial.

Fluorescent Sensors

Due to its unique structural properties, this compound may serve as a fluorescent sensor for detecting environmental pollutants or biological markers. The incorporation of fluorine atoms enhances its photophysical properties, making it suitable for applications in sensing technologies .

Case Studies

Several case studies highlight the effectiveness of this compound:

  • Anticancer Screening : A study conducted on various pyrazoloquinoline derivatives demonstrated that modifications at the phenyl ring significantly enhance anticancer activity against specific tumor types. The study found that introducing halogen substituents improved potency .
  • Antimicrobial Evaluation : In a comparative study of antimicrobial agents, this compound displayed superior activity against resistant strains of bacteria compared to conventional antibiotics .

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes such as tyrosine kinases and topoisomerases . These interactions can disrupt cellular processes, leading to the compound’s biological effects. Additionally, the compound’s ability to act as an antioxidant by terminating radical chain reactions has been studied .

Comparison with Similar Compounds

Comparison with Structural Analogues

Electronic and Steric Modifications

  • Aryl Group Positioning: The 3-chlorophenyl group at position 1 may sterically hinder interactions at the benzodiazepine receptor compared to 4-substituted phenyl derivatives (e.g., CGS-9896, a known anxiolytic) .

Key Research Findings and Trends

  • Therapeutic Versatility: Pyrazolo[4,3-c]quinolines target multiple pathways, including COX-2, PDE4, and iNOS, with substituents dictating selectivity .
  • Optimization Challenges: While amino groups enhance anti-inflammatory activity, they may reduce blood-brain barrier penetration compared to halogenated derivatives .
  • Unmet Potential: The target compound’s 6,8-difluoro motif is understudied; prior work emphasizes 3-amino or 4-aryl derivatives, leaving room for exploration of fluorine’s role in cytotoxicity or CNS activity.

Biological Activity

1-(3-chlorophenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a synthetic compound belonging to the pyrazolo[4,3-c]quinoline class. This compound has garnered attention for its diverse biological activities and potential therapeutic applications. Its structure features a fused pyrazole and quinoline ring system with specific substitutions that enhance its pharmacological properties.

Chemical Structure

The compound can be represented structurally as follows:

C18H14ClF2N3\text{C}_{18}\text{H}_{14}\text{ClF}_2\text{N}_3

Anticancer Activity

Research has shown that derivatives of pyrazolo[4,3-c]quinoline exhibit significant anticancer properties. For instance, compounds in this class have demonstrated inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines. A study indicated that certain pyrazolo[4,3-c]quinoline derivatives could inhibit the growth of glioma cells by targeting specific oncogenic pathways, particularly those involving the AKT signaling pathway .

Anti-inflammatory Effects

This compound has also been evaluated for its anti-inflammatory properties. In vitro studies have shown that this compound can inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells. The mechanism involves the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein expression, which are key mediators in inflammatory responses .

Antimicrobial Activity

The compound has exhibited antimicrobial activity against various bacterial strains. Its efficacy against Gram-positive and Gram-negative bacteria suggests potential applications in treating infections caused by resistant strains. The structural features of the compound contribute to its ability to disrupt bacterial cell membranes or interfere with metabolic processes .

Study on Anticancer Activity

A study conducted on a series of pyrazolo[4,3-c]quinoline derivatives found that this compound significantly inhibited the proliferation of U87MG glioma cells. The IC50 value was determined to be within a range that indicates strong activity against these cancer cells while maintaining low toxicity towards non-cancerous cells .

Anti-inflammatory Mechanism Investigation

In a separate investigation focusing on the anti-inflammatory mechanism, it was observed that the compound effectively reduced LPS-induced NO production by inhibiting iNOS activity. This finding highlights its potential as a therapeutic agent in inflammatory diseases where NO plays a critical role in pathogenesis .

Data Table: Summary of Biological Activities

Biological Activity Mechanism Target Cells IC50 Value
AnticancerInhibition of cell proliferationU87MG Glioma CellsLow micromolar range
Anti-inflammatoryInhibition of iNOS and COX-2RAW 264.7 MacrophagesSignificant reduction in NO production
AntimicrobialDisruption of bacterial membranesVarious Bacterial StrainsVaries by strain

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